12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and phosphorus-containing reagents. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or toluene. Catalysts like palladium or platinum may be employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropylphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
Uniqueness
What sets 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications such as selective catalysis and the development of novel materials.
Properties
Molecular Formula |
C35H35O4P |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C35H35O4P/c1-21(2)25-9-5-7-11-27(25)29-15-13-23-17-19-35-20-18-24-14-16-30(28-12-8-6-10-26(28)22(3)4)34(32(24)35)39-40(36,37)38-33(29)31(23)35/h5-16,21-22H,17-20H2,1-4H3,(H,36,37) |
InChI Key |
NOIPCOFZDHICDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7C(C)C)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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